
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a carboxamide group attached to the dioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of dioxolanes, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide has various applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses . The pathways involved may include signal transduction cascades that result in changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in the synthesis of polyacetals.
2,2-Dimethyl-1,3-dioxolane: Known for its use in organic synthesis and as a protecting group.
2,2-Diethyl-1,3-dioxolane: Similar in structure but with different alkyl groups, used in various chemical reactions.
Uniqueness
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a protecting group and its potential medicinal applications set it apart from other dioxolanes .
Eigenschaften
CAS-Nummer |
69016-00-8 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide |
InChI |
InChI=1S/C12H23NO3/c1-4-7-8-12(15-9-10-16-12)11(14)13(5-2)6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
OLQSFKDKSIQTCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(OCCO1)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


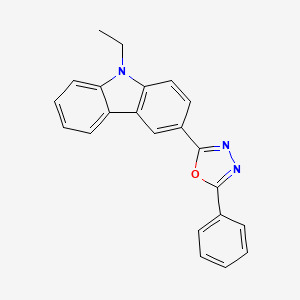
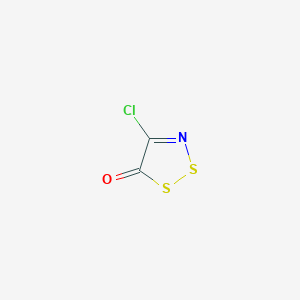
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
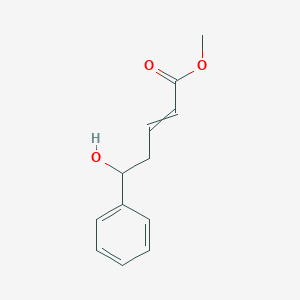

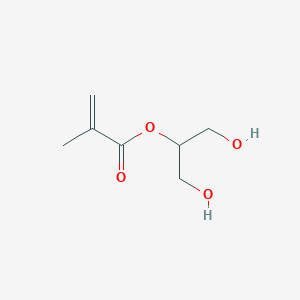
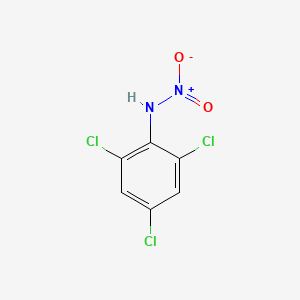
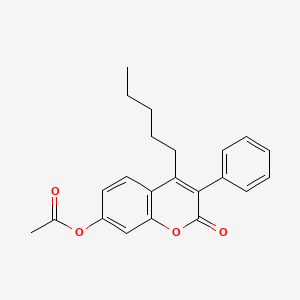
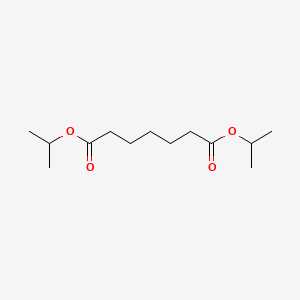
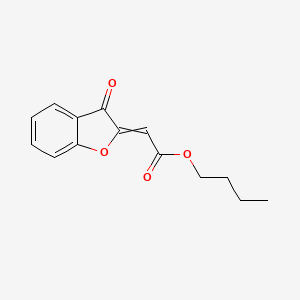
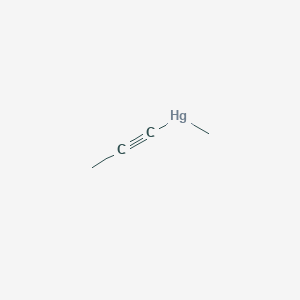
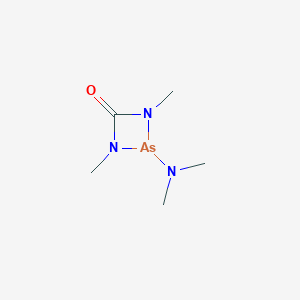
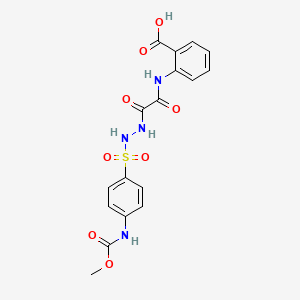
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
